(E)-3-(furan-2-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c20-17(6-5-15-3-1-7-21-15)19-11-13-9-14(12-18-10-13)16-4-2-8-22-16/h1-10,12H,11H2,(H,19,20)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTSZDDEZPWMNB-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NCC2=CC(=CN=C2)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NCC2=CC(=CN=C2)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(furan-2-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acrylamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the acrylamide backbone: This can be achieved through the reaction of furan-2-carboxaldehyde with an appropriate amine to form an imine intermediate, followed by reduction to yield the corresponding amine.
Coupling with pyridine derivative: The amine is then coupled with a pyridine derivative containing a thiophene ring through a condensation reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(furan-2-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring, facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: m-CPBA, H2O2
Reduction: Pd/C, H2 gas
Substitution: Halogens (e.g., Br2), nucleophiles (e.g., NaNH2)
Major Products
Oxidation: Formation of epoxides or sulfoxides
Reduction: Formation of reduced derivatives with hydrogenated rings
Substitution: Formation of halogenated or nucleophile-substituted derivatives
Scientific Research Applications
(E)-3-(furan-2-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acrylamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-3-(furan-2-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(furan-2-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acrylamide: shares structural similarities with other heterocyclic compounds such as:
Uniqueness
The uniqueness of (E)-3-(furan-2-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acrylamide lies in its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties
Biological Activity
The compound (E)-3-(furan-2-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acrylamide is a derivative of acrylamide that features a furan ring, a thiophene group, and a pyridine moiety. This structural complexity suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of (E)-3-(furan-2-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acrylamide involves multiple steps that typically include the formation of the acrylamide backbone and subsequent functionalization with the furan and thiophene groups. The structural integrity of the compound can be confirmed through techniques such as NMR spectroscopy and X-ray crystallography.
Antimicrobial Properties
Recent studies have indicated that derivatives of furan-based compounds exhibit significant antimicrobial activity. For instance, compounds structurally related to (E)-3-(furan-2-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acrylamide have shown promising results against various pathogens. A study highlighted that certain furan derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong antibacterial properties .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| 4a | 0.22 | Antibacterial |
| 5a | 0.25 | Antibacterial |
| 7b | 0.23 | Antibacterial |
Neuropharmacological Effects
The compound's potential as a modulator of nicotinic acetylcholine receptors has been explored in animal models. A related compound, 3-furan-2-yl-N-p-tolyl-acrylamide, was identified as a positive allosteric modulator of α7 nicotinic receptors, producing anxiolytic-like effects in mice . The anxiolytic activity was dose-dependent, with significant effects observed at doses as low as 0.1 mg/kg after chronic treatment.
The biological activity of (E)-3-(furan-2-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acrylamide may be attributed to its ability to interact with specific biological targets:
- Nicotinic Receptors : By modulating α7 nicotinic acetylcholine receptors, the compound may influence neuronal pathways associated with anxiety and depression.
- Antimicrobial Mechanisms : The presence of the furan and thiophene rings may enhance membrane permeability or interfere with essential bacterial processes.
Case Studies
- Anxiolytic Activity : In a controlled study using elevated plus maze tests, it was shown that treatment with related furan compounds resulted in reduced anxiety-like behaviors in mice pretreated with nicotine . This suggests a potential therapeutic application in anxiety disorders.
- Antimicrobial Efficacy : In vitro tests demonstrated that derivatives of furan-based acrylamides exhibited synergistic effects when combined with established antibiotics like ciprofloxacin, enhancing their efficacy against resistant bacterial strains .
Q & A
Basic: What are the key synthetic pathways for (E)-3-(furan-2-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acrylamide?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Coupling of thiophene-2-carboxaldehyde with pyridine derivatives to form the pyridinyl-thiophene intermediate.
- Step 2: Functionalization of the pyridine nitrogen via reductive amination or nucleophilic substitution to introduce the methyl group.
- Step 3: Acrylamide formation via acylation of the amine intermediate with (E)-3-(furan-2-yl)acryloyl chloride under basic conditions (e.g., triethylamine) .
Critical factors: - Solvent choice (e.g., DMF or ethanol) affects reaction kinetics.
- Temperature control (40–60°C) minimizes side reactions like isomerization .
Basic: Which characterization techniques are essential for confirming the compound’s structure?
Answer:
- NMR Spectroscopy:
- ¹H NMR: Identifies aromatic protons (δ 6.5–8.5 ppm for furan, thiophene, pyridine) and acrylamide protons (δ 6.2–6.8 ppm for trans double bond).
- ¹³C NMR: Confirms carbonyl (δ ~165 ppm) and heteroaromatic carbons .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ ~370–380 g/mol) .
- HPLC: Ensures purity (>95%) using a C18 column and acetonitrile/water gradient .
Advanced: How can reaction yields be optimized for large-scale synthesis?
Answer:
- Design of Experiments (DoE): Systematic variation of parameters (e.g., solvent polarity, catalyst loading) to identify optimal conditions. For example, using toluene as a solvent increases yield by 15% compared to DMF due to reduced polarity .
- Continuous Flow Reactors: Enhance reproducibility and scalability by maintaining precise temperature/pH control .
- Purification: Gradient flash chromatography (silica gel, hexane/ethyl acetate) removes unreacted intermediates .
Advanced: What computational methods predict the compound’s bioactivity?
Answer:
- Molecular Docking (AutoDock Vina): Simulates binding to targets like kinase enzymes (e.g., EGFR) by analyzing π-π stacking (thiophene-furan interactions) and hydrogen bonding (acrylamide NH) .
- QSAR Models: Correlate structural descriptors (e.g., LogP, polar surface area) with anti-inflammatory or anticancer activity using datasets from PubChem .
- MD Simulations: Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize in vitro testing .
Advanced: How do structural modifications influence biological activity?
Answer:
- Thiophene vs. Furan Substitution:
- Thiophene enhances electron density, improving binding to cytochrome P450 enzymes.
- Furan increases hydrophilicity, altering pharmacokinetics (e.g., t½ increases by 2–3 hours) .
- Acrylamide Geometry:
- The (E)-isomer shows 5x higher potency than (Z) due to optimal spatial alignment with target pockets .
Basic: What are the compound’s key physicochemical properties?
Answer:
- Solubility: ~0.2 mg/mL in water; improves with DMSO or PEG-400 (up to 10 mg/mL) .
- LogP: ~2.8 (predicted via ChemAxon), indicating moderate lipophilicity .
- Thermal Stability: Decomposes at 220–240°C (TGA data) .
Advanced: How to resolve contradictions in bioactivity data across studies?
Answer:
- Assay Variability: Standardize protocols (e.g., MTT vs. ATP-based viability assays) to reduce discrepancies in IC50 values .
- Metabolic Stability: Use liver microsomes to identify CYP450-mediated degradation, which may explain reduced activity in vivo vs. in vitro .
- Epistatic Effects: Screen for off-target interactions (e.g., kinase profiling panels) to validate specificity .
Basic: What safety precautions are required during handling?
Answer:
- Toxicity: LD50 (oral, rat) >500 mg/kg; use PPE (gloves, goggles) to avoid dermal exposure .
- Waste Disposal: Neutralize acrylamide residues with sodium hypochlorite before disposal .
Advanced: What strategies improve the compound’s bioavailability?
Answer:
- Prodrug Design: Introduce hydrolyzable groups (e.g., esters) to enhance intestinal absorption .
- Nanoformulation: Encapsulate in PLGA nanoparticles (size ~150 nm) to prolong circulation time .
- Co-crystallization: With succinic acid improves solubility by 3x without altering activity .
Advanced: How to validate the compound’s mechanism of action?
Answer:
- CRISPR-Cas9 Knockouts: Confirm target engagement by comparing activity in wild-type vs. EGFR-knockout cell lines .
- SPR Biosensors: Measure binding kinetics (ka/kd) to purified proteins (e.g., KD ~50 nM for MAPK1) .
- Transcriptomics: RNA-seq identifies downstream pathways (e.g., NF-κB suppression) post-treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
